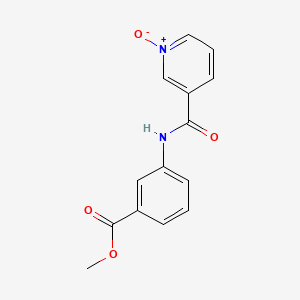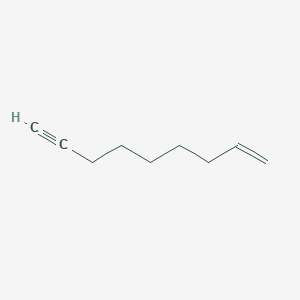
4-Aminophenyl ethyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl ethyl phenylphosphonate is an organophosphorus compound with the molecular formula C14H16NO3P. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethyl group and a phenylphosphonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl ethyl phenylphosphonate typically involves the reaction of 4-aminophenol with ethyl phenylphosphonate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . This reaction can be performed under microwave irradiation, which significantly reduces the reaction time to less than 10 minutes .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields within a short reaction time . This method can be easily scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminophenyl ethyl phenylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, such as brominated compounds.
Applications De Recherche Scientifique
4-Aminophenyl ethyl phenylphosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Aminophenyl ethyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. For example, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at synapses, affecting neurotransmission.
Comparaison Avec Des Composés Similaires
EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate): Similar in structure but contains a sulfur atom instead of an oxygen atom.
Phenylphosphonates: A broad class of compounds with similar phosphonate groups but different substituents on the phenyl ring.
Uniqueness: 4-Aminophenyl ethyl phenylphosphonate is unique due to the presence of the amino group, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
67490-25-9 |
|---|---|
Formule moléculaire |
C14H16NO3P |
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
4-[ethoxy(phenyl)phosphoryl]oxyaniline |
InChI |
InChI=1S/C14H16NO3P/c1-2-17-19(16,14-6-4-3-5-7-14)18-13-10-8-12(15)9-11-13/h3-11H,2,15H2,1H3 |
Clé InChI |
XDJJXINPOGRUHL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)

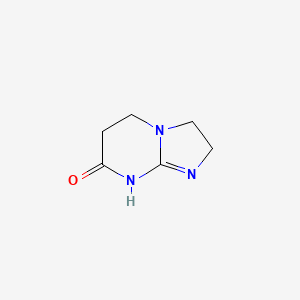

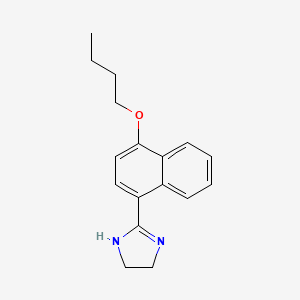

![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
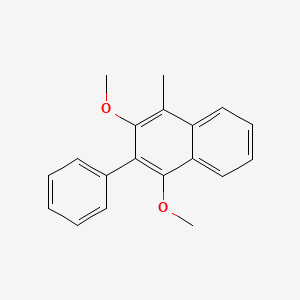
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
